Pentyl cyclopentanecarboxylate
Overview
Description
Pentyl cyclopentanecarboxylate is an organic compound with the molecular formula C11H20O2. It is an ester formed from cyclopentanecarboxylic acid and pentanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Mode of Action
It is known that the compound is a derivative of cyclopentanecarboxylic acid , which can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . This suggests that Pentyl cyclopentanecarboxylate may interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
It is known that cyclopentane derivatives have antioxidant properties . They can act as inhibitors of radical chain oxidation of organic compounds . This suggests that this compound may affect similar biochemical pathways, leading to downstream effects such as the prevention of oxidative stress.
Result of Action
Given its structural similarity to cyclopentane derivatives, it may exhibit antioxidant properties, potentially preventing oxidative stress at the molecular and cellular levels .
Action Environment
It is known that the compound is a colorless nonvolatile oil , suggesting that it may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
As a derivative of cyclopentanecarboxylic acid, it may participate in reactions involving carboxylic acids and their derivatives
Dosage Effects in Animal Models
The effects of Pentyl cyclopentanecarboxylate at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be studied .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are yet to be identified .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield cyclopentanecarboxylic acid and pentanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed:
Hydrolysis: Cyclopentanecarboxylic acid and pentanol.
Reduction: Cyclopentanol and pentanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Pentyl cyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and their role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Utilized in the manufacture of fragrances and flavors due to its pleasant odor.
Comparison with Similar Compounds
- Methyl cyclopentanecarboxylate
- Ethyl cyclopentanecarboxylate
- Butyl cyclopentanecarboxylate
Comparison: Pentyl cyclopentanecarboxylate is unique due to its longer alkyl chain compared to methyl and ethyl cyclopentanecarboxylates. This longer chain can influence its physical properties, such as boiling point and solubility, making it more suitable for certain applications in industry and research.
Properties
IUPAC Name |
pentyl cyclopentanecarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-6-9-13-11(12)10-7-4-5-8-10/h10H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHKZXDPFJEQTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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